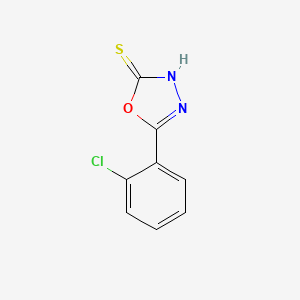

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRXJLXQXIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354467 | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-65-9, 23766-27-0 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23766-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Reaction Mechanism

-

Esterification : 2-Chlorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux.

-

Hydrazide Formation : The ester reacts with hydrazine hydrate in ethanol, yielding 2-chlorobenzohydrazide.

-

Cyclization with Carbon Disulfide : The hydrazide undergoes ring closure with carbon disulfide (CS₂) in alkaline ethanol, forming the oxadiazole-thiol ring.

Representative Reaction Conditions :

-

Solvent : Absolute ethanol

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Temperature : Reflux (~78°C)

Yield Optimization :

-

Prolonged reaction times (12 hours) improve cyclization efficiency but risk side reactions.

-

A molar ratio of 1:2 (hydrazide:CS₂) ensures complete conversion.

Purification :

Analytical Validation

Spectroscopic Data :

-

IR : Strong absorption bands at ~1255 cm⁻¹ (C=S) and ~1642 cm⁻¹ (C=N).

-

¹H-NMR : Aromatic protons appear as multiplets at δ 6.56–7.65 ppm; the SH proton resonates as a singlet at δ 13.70 ppm.

Melting Point : 135–137°C (lit. 135–137°C).

Alternative Synthetic Pathways

One-Pot Synthesis

A modified one-pot method eliminates intermediate isolation, reducing synthesis time:

-

Direct Reaction : 2-Chlorobenzoic acid, hydrazine hydrate, and CS₂ are heated in ethanol with KOH.

-

Advantages :

Limitations :

-

Requires precise stoichiometric control to avoid byproducts.

Solvent-Free Approaches

Microwave-assisted synthesis under solvent-free conditions has been explored for related oxadiazoles:

Challenges :

-

Scalability issues due to rapid heating.

-

Limited data for 2-chlorophenyl derivatives.

Comparative Analysis of Methods

| Parameter | Classical Method | One-Pot | Solvent-Free |

|---|---|---|---|

| Reaction Time | 12–18 hours | 8–10 hours | 15–30 minutes |

| Yield | 55–60% | 50–55% | 60% (estimated) |

| Purity | High (recrystallized) | Moderate | Moderate |

| Scalability | Excellent | Good | Limited |

Critical Factors in Synthesis Optimization

Base Selection

Solvent Effects

-

Ethanol : Preferred for balancing polarity and reflux temperature.

-

DMF : Alternative for difficult cyclizations but complicates purification.

Industrial-Scale Considerations

Cost Efficiency

-

Raw Materials : 2-Chlorobenzoic acid (~$50/kg) and CS₂ (~$30/kg) dominate costs.

-

Waste Management : Neutralization of alkaline residues adds to operational expenses.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Antioxidant Activity

One of the significant applications of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is its role as an antioxidant. Research has demonstrated that this compound exhibits substantial radical scavenging abilities. In various assays, it showed effective hydrogen peroxide scavenging and reducing power, indicating its potential to mitigate oxidative stress in biological systems.

Antioxidant Assay Results

| Assay Type | Percentage Scavenging (%) | EC50 (mg/ml) |

|---|---|---|

| Hydrogen Peroxide Scavenging | 89.30 | 0.32 |

| DPPH Radical Scavenging | 81.20 | 0.58 |

| Phosphomolybdenum Assay | 80.52 | 0.45 |

| Nitric Oxide Scavenging | 54.81 | 0.90 |

| Reducing Power Assay | 52.87 | 0.75 |

| Ferric Thiocyanate Assay | 34.44 | 0.80 |

| β-Carotene Bleaching Assay | 19.91 | 0.93 |

These results suggest that the compound's antioxidant properties may help delay or inhibit the oxidation of biomolecules, potentially preventing degenerative diseases and improving life quality .

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole ring have been extensively studied, with promising results against various pathogens.

Antimicrobial Efficacy

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that such compounds can effectively target strains resistant to conventional antibiotics.

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC): Ranges from 4 to 32 μg/mL for effective compounds.

The presence of the thiol group in this compound enhances its interaction with microbial targets, leading to increased efficacy against resistant strains .

Anticancer Potential

The anticancer activity of this compound has been a focal point in recent research efforts. Various studies have explored its effects on different cancer cell lines.

Mechanism of Action and Efficacy

Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways:

- Cell Lines Tested: LN229 (Glioblastoma), MCF7 (Breast Cancer), HEPG2 (Liver Cancer)

- IC50 Values: Ranging from low micromolar concentrations indicating potent activity against cancer cell proliferation.

For instance, a study reported that certain derivatives of oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cells, leading to DNA damage and subsequent cell death .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Antioxidant Study : A comprehensive study evaluated its binding affinity to oxidative stress-related proteins using molecular docking simulations.

- Antimicrobial Research : Investigations into its efficacy against multi-drug resistant bacterial strains revealed that it outperformed traditional antibiotics in some assays.

- Anticancer Evaluation : Detailed analysis using National Cancer Institute protocols demonstrated significant anticancer activity across multiple human cancer cell lines with varying mechanisms of action identified through molecular docking studies.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. It can also interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions contribute to its antimicrobial, antifungal, antiviral, and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (Cl, Br, CF₃) : Enhance antimicrobial and anticancer activities by increasing electrophilicity and membrane penetration .

- Electron-Donating Groups (OCH₃) : Improve solubility but may reduce potency against bacterial targets due to decreased lipophilicity .

- Biphenyl Systems : Extend π-π stacking interactions with enzyme active sites, improving antifungal activity .

Antimicrobial Activity

- This compound : Exhibits broad-spectrum activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 18–22 mm at 100 µg/disc) .

- 5-(2-Chloro-4-methoxyphenyl) Analog : Less potent against Gram-negative bacteria due to reduced lipophilicity .

- Biphenyl Derivatives: Show superior antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to monosubstituted analogs (MIC: 32 µg/mL) .

Anticancer Potential

Enzymatic Inhibition

- Rho/Myocardin Inhibition : 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (4l) shows 80% inhibition at 10 µM, likely due to hydrogen bonding with the methoxy group .

- Acetylcholinesterase (AChE) Inhibition : Substituted acetamide derivatives (e.g., 7o in ) achieve 70% inhibition via sulfanyl-acetamide side chains interacting with the catalytic triad .

Biological Activity

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide, followed by cyclization with various reagents. The resulting compound can be further modified to enhance its biological activity. For instance, derivatives have been synthesized by reacting the thione with different acylating agents or alkyl halides to yield various S-substituted derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms. For example:

- Antibacterial Activity : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It also showed effectiveness against fungal strains like Candida albicans, with MIC values comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Results indicated that it induced apoptosis in cancer cells and inhibited cell proliferation with IC50 values ranging from 5 to 15 µM .

- Mechanism of Action : The anticancer activity is attributed to its ability to disrupt tubulin polymerization and induce oxidative stress in cancer cells. Molecular docking studies suggest that it binds effectively to targets involved in cell cycle regulation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy in Animal Models : In a study involving Ehrlich ascites carcinoma (EAC) bearing mice, treatment with the compound significantly increased the lifespan of the animals compared to controls. Histopathological analysis revealed reduced tumor burden in treated groups .

- Synergistic Effects : When combined with other chemotherapeutic agents, this oxadiazole derivative exhibited synergistic effects that enhanced overall anticancer efficacy. For instance, combinations with doxorubicin showed improved cytotoxicity against resistant cancer cell lines .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazides with substituted benzoic acids under reflux in phosphorous oxychloride (POCl₃). For example, refluxing 4-chlorobenzoic acid derivatives with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by neutralization with ammonia (pH 8–9), yields the target compound. Reaction optimization includes adjusting stoichiometry, temperature, and solvent polarity. Monitoring via TLC ensures completion, while recrystallization from DMSO/water improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirms the presence of thiol (-SH) stretches (~2500–2600 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–8.0 ppm for chlorophenyl groups) and distinguishes thiol tautomers (thione vs. thiol forms).

- Elemental Analysis: Validates molecular formula (e.g., C₈H₅ClN₂OS).

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 213) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Oxadiazole derivatives exhibit antimicrobial and anticancer potential. In vitro assays (e.g., MIC tests against S. aureus or MTT assays on cancer cell lines) are standard. For example, derivatives with chloro-substituted phenyl groups show enhanced activity due to electron-withdrawing effects. Dose-response curves (IC₅₀ values) and comparative studies with control drugs (e.g., cisplatin) are critical for validating efficacy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and Fukui indices to identify reactive sites. For example, the thiol group’s nucleophilicity can be quantified, guiding predictions for reactions with alkyl halides or aryl boronic acids. Solvent effects (PCM models) and transition-state simulations further refine reaction pathways .

Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides bond lengths (e.g., C-S: ~1.68 Å), angles (e.g., C-N-C in oxadiazole: ~105°), and packing motifs. For 5-(2-Chlorophenyl) derivatives, monoclinic systems (space group C2/c) with unit cell parameters (a = 19.215 Å, b = 22.847 Å) are common. Data refinement (e.g., R factor < 0.05) ensures accuracy. Discrepancies between experimental and calculated (DFT) geometries highlight tautomeric equilibria or crystal-packing effects .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour exposure in MTT assays).

- Structural Verification: Confirm compound purity via HPLC (>95%) and characterize degradation products.

- Mechanistic Studies: Compare ROS generation, apoptosis markers (caspase-3), or tubulin inhibition (via molecular docking) to identify mode-of-action variations.

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 5-(4-Chlorophenyl) derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.